Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a brominated spirocyclic compound featuring a bromomethyl substituent at position 2 of the 1-oxa-8-azaspiro[4.5]decane scaffold. This molecule serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for alkylation reactions or as a precursor for introducing functional groups. The tert-butyl carbamate (Boc) group provides steric protection for the amine, while the bromomethyl group enhances reactivity in nucleophilic substitutions .
Properties
Molecular Formula |
C14H24BrNO3 |
|---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24BrNO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3 |
InChI Key |
IMKBTWIBJLMFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CBr)CC1 |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions starting from readily available spirocyclic ketones or related precursors. Key steps include functional group transformations such as cyanide introduction, alkylation, reduction, cyclization, and protective group manipulations. The methods emphasize scalability, cost-effectiveness, and relatively high yields, suitable for industrial production.
Four-Step Synthetic Route (Based on Patent CN111518015A)
A representative and industrially relevant synthesis is described in a four-step process starting from 1,4-dioxaspiro[4.5]decane-8-one:
| Step | Reaction Description | Key Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile by reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide | p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Ethylene glycol dimethyl ether + ethanol | 0–20 °C | 4 hours (1 h at 0 °C, 3 h at 20 °C) | 74.76 |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide | Lithium diisopropylamide, 1-bromo-2-chloroethane | Toluene | 0–20 °C | 12.5 hours | 50.78 |
| 3 | Reduction and cyclization of alkylated nitrile followed by reaction with tert-butyl dicarbonyl anhydride | Hydrogen, Raney nickel catalyst, tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 Psi | 6 hours | Not specified |
| 4 | Deprotection of tert-butyl group using pyridinium p-toluenesulfonate | Pyridinium p-toluenesulfonate | Acetone + water | 70 °C | 15 hours | 54.8 |
This process yields tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate, a close structural analog relevant to the target compound, with optimized reaction conditions for each step to maximize yield and facilitate scale-up.
Key Reaction Details
- Step 1: The initial formation of the nitrile intermediate is carried out at low temperature (0–20 °C) in a mixed solvent system to control reactivity and maximize conversion.
- Step 2: The alkylation step uses a strong base (lithium diisopropylamide) to generate a nucleophilic species that reacts with a halogenated alkane, performed under mild temperatures to avoid side reactions.
- Step 3: Catalytic hydrogenation with Raney nickel reduces the nitrile to an amine intermediate, which cyclizes and reacts with tert-butyl dicarbonyl anhydride to introduce the tert-butyl carbamate protecting group.
- Step 4: The final deprotection step uses pyridinium p-toluenesulfonate in a mixed solvent at elevated temperature to remove protective groups, yielding the desired spirocyclic carboxylate.
Alternative Synthetic Routes and Considerations
While the above route is well-documented and industrially viable, other synthetic strategies reported in literature and patents involve:
- Use of different alkylating agents for introducing the bromomethyl group.
- Variations in protective groups and deprotection methods.
- Alternative catalysts for reduction and cyclization steps.
- Direct bromination of precursor spirocycles under controlled conditions.
However, these alternatives often face challenges such as lower yields, harsher reaction conditions, or difficulties in scale-up.
Data Table Summarizing Preparation Parameters
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Starting material | 1,4-dioxaspiro[4.5]decane-8-one | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Protected intermediate (compound 4) |
| Key reagents | p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Lithium diisopropylamide, 1-bromo-2-chloroethane | Hydrogen, Raney nickel, tert-butyl dicarbonyl anhydride | Pyridinium p-toluenesulfonate |
| Solvent | Ethylene glycol dimethyl ether + ethanol | Toluene | Methanol | Acetone + water |
| Temperature | 0–20 °C | 0–20 °C | 50 °C | 70 °C |
| Reaction time | 4 hours | 12.5 hours | 6 hours | 15 hours |
| Pressure | Atmospheric | Atmospheric | 50 Psi (hydrogenation) | Atmospheric |
| Yield (%) | 74.76 | 50.78 | Not specified | 54.8 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, particularly involving the oxa and aza groups within the spirocyclic structure.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Oxidation Products: Oxidized derivatives of the spirocyclic structure.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive bromomethyl group.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to interact with biological targets.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is largely dependent on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s ability to interact with enzymes and receptors, affecting various biological pathways.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table compares tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with key analogs differing in substituents or scaffold modifications:
Reactivity and Functional Group Analysis
- Halogenated Derivatives (Br vs. I):
The bromomethyl and iodomethyl analogs are both electrophilic alkylating agents. Bromine’s intermediate electronegativity and smaller atomic radius compared to iodine make it a better leaving group in SN2 reactions, while iodine’s larger size may stabilize transition states in certain nucleophilic substitutions . - Aminomethyl Derivative: The hydrochloride salt of the aminomethyl analog (CAS 2173991-97-2) exhibits enhanced solubility in polar solvents, making it suitable for aqueous-phase reactions. The primary amine enables conjugation with carboxylic acids or carbonyl compounds .
- Hydroxyethyl Derivative:
The hydroxyl group in the 4-(2-hydroxyethyl) analog (CAS 1824023-95-1) introduces hydrogen-bonding capacity, which can improve solubility or serve as a handle for further derivatization (e.g., esterification) .
Physicochemical Properties
- Stability: Most analogs require storage at 2–8°C under inert conditions to prevent decomposition. The Boc group enhances stability against hydrolysis compared to unprotected amines .
Biological Activity
Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is and it has a molecular weight of approximately 334.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple functional groups that facilitate diverse chemical reactivity and biological activity.
Chemical Structure and Properties
The compound features a tert-butyl group, a bromomethyl group, and an oxa-aza spirocyclic framework. The structural characteristics contribute to its reactivity, making it a subject of interest in various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄BrNO₃ |
| Molecular Weight | 334.25 g/mol |
| Functional Groups | Tert-butyl, bromomethyl, oxa-aza spirocyclic framework |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl group acts as an electrophile, which can react with nucleophilic sites in proteins or nucleic acids, leading to modifications that affect their function and activity. This mechanism may result in various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.
Cytotoxicity
Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through the inhibition of key cellular pathways. Further research is needed to elucidate the specific cytotoxic effects of this compound on different cancer cell lines.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of spirocyclic compounds similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, related spirocyclic compounds were shown to induce apoptosis at concentrations above 50 μM, indicating potential therapeutic applications for cancer treatment.
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols leveraging spirocyclic intermediate formation. A common approach includes:
Spirocyclization : Reacting a bicyclic precursor (e.g., tert-butyl-protected amine derivatives) with bromomethylating agents. For example, tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 374794-89-5) can undergo bromination at the 2-position using N-bromosuccinimide (NBS) under radical or photochemical conditions .
Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize reactive amines during synthesis, followed by selective deprotection with HCl/dioxane .
Key Considerations : Optimize reaction time and temperature to avoid over-bromination. Purity (>95%) is confirmed via HPLC .
Basic: How is the structural integrity of this spirocyclic compound validated?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy :
- HRMS : Exact mass matching calculated [M+H]+ (e.g., m/z 350.12 for C₁₄H₂₄BrNO₃) .
- Elemental Analysis : C/H/N ratios within ±0.4% of theoretical values .
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM. For aqueous workflows, co-solvents like ethanol (≤5% v/v) are recommended to enhance solubility .
- Storage : Store desiccated at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromomethyl group .
Advanced: How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
Methodological Answer:
The bromomethyl moiety acts as an electrophilic site for:
- Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/water .
- Nucleophilic Substitution : Reacts with amines (e.g., piperazine derivatives) in DMF at 60°C to form C–N bonds, yielding functionalized spirocyclic analogs .
Data Contradictions : Yields vary significantly (27–77%) depending on steric hindrance; optimize equivalents of nucleophile (1.5–2.0 eq.) and reaction time (12–48 h) .
Advanced: What strategies resolve challenges in purifying tert-butyl 2-(bromomethyl)-spirocyclic derivatives?
Methodological Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (10–30% EtOAc) to separate brominated byproducts.
- Recrystallization : Diethyl ether/hexane mixtures yield high-purity crystals (>95%) .
- Troubleshooting : If degradation occurs during purification, replace halogenated solvents (e.g., DCM) with MTBE to minimize hydrolysis .
Advanced: How is this compound utilized in spirocyclic drug discovery campaigns?
Methodological Answer:
- Scaffold Design : The spirocyclic core enhances 3D diversity and metabolic stability. For example, analogs like tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate show promise as kinase inhibitors .
- SAR Studies : Bromomethyl substitution enables late-stage functionalization for optimizing pharmacokinetic properties (e.g., logP, solubility) .
- Case Study : In Alport syndrome models, spirocyclic DDR1 inhibitors derived from similar scaffolds reduced fibrosis .
Advanced: What analytical methods differentiate this compound from structurally similar spirocycles?
Methodological Answer:
- LCMS/MS : Monitor unique fragmentation patterns (e.g., loss of tert-butyl group: [M+H – 56]+) .
- X-ray Crystallography : Resolves spirocyclic conformation (e.g., chair vs. boat cyclohexane) .
- IR Spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) absent in deprotected analogs .
Advanced: How do reaction conditions impact the stability of the bromomethyl group?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
